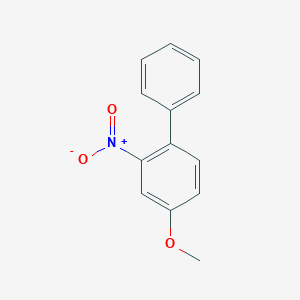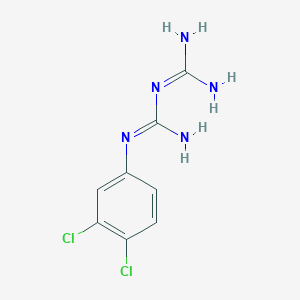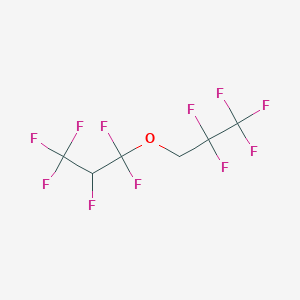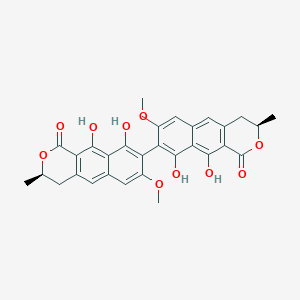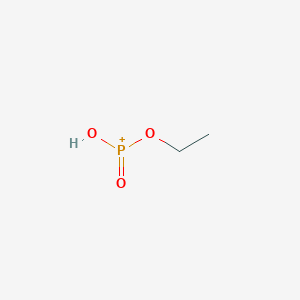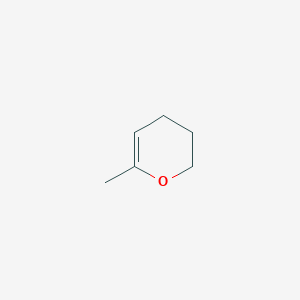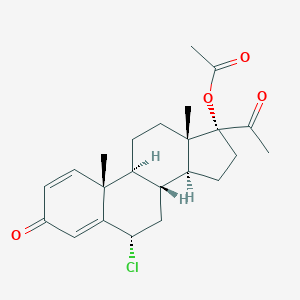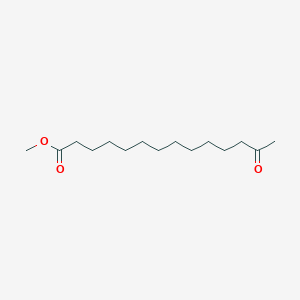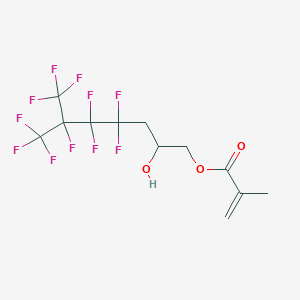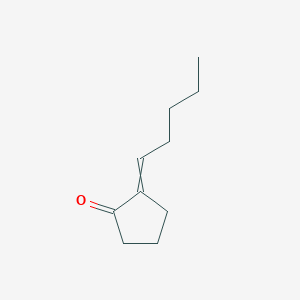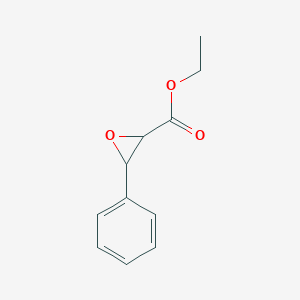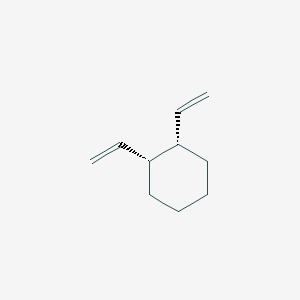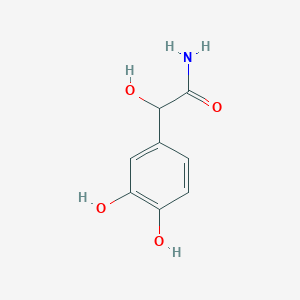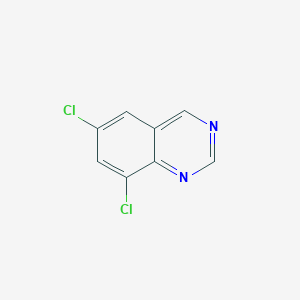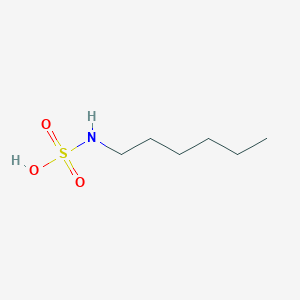
Hexylsulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexylsulfamic acid, also known as HSA, is a sulfamic acid derivative that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 179.23 g/mol. HSA has been found to exhibit excellent properties in terms of catalysis, inhibition, and corrosion protection.
Wirkmechanismus
The mechanism of action of Hexylsulfamic acid involves the formation of a complex with the metal surface, which prevents the metal from reacting with the corrosive environment. Hexylsulfamic acid also acts as a proton acceptor and donates hydrogen ions to the metal surface, which results in the formation of a passive film that protects the metal from further corrosion.
Biochemische Und Physiologische Effekte
Hexylsulfamic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Hexylsulfamic acid has also been found to exhibit antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Hexylsulfamic acid has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and stored. Hexylsulfamic acid is also relatively inexpensive and has a low toxicity profile. However, Hexylsulfamic acid has some limitations, such as its solubility in organic solvents and its sensitivity to pH changes.
Zukünftige Richtungen
There are several future directions for the use of Hexylsulfamic acid in scientific research. One potential application is the development of new drugs that target carbonic anhydrase. Hexylsulfamic acid can also be used in the development of new corrosion inhibitors for metals. Additionally, Hexylsulfamic acid can be used in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Hexylsulfamic acid is a sulfamic acid derivative that has been widely used in various scientific research applications. It has excellent properties in terms of catalysis, inhibition, and corrosion protection. Hexylsulfamic acid has several advantages when used in lab experiments, but it also has some limitations. There are several future directions for the use of Hexylsulfamic acid in scientific research, and it has the potential to play a crucial role in the development of new drugs and materials.
Synthesemethoden
The synthesis of Hexylsulfamic acid involves the reaction of hexylamine with sulfuric acid. The resulting product is then treated with sodium hydroxide to produce Hexylsulfamic acid. The reaction can be represented as follows:
Hexylamine + H2SO4 → Hexylsulfamic acid
Hexylsulfamic acid + NaOH → NaHSO4 + Hexylamine
Wissenschaftliche Forschungsanwendungen
Hexylsulfamic acid has been extensively used in various scientific research applications. It has been found to exhibit excellent properties in terms of catalysis, inhibition, and corrosion protection. Hexylsulfamic acid has been used as a catalyst in various reactions such as esterification, trans-esterification, and amidation. It has also been used as an inhibitor for the corrosion of metals such as iron, copper, and aluminum.
Eigenschaften
CAS-Nummer |
18050-00-5 |
|---|---|
Produktname |
Hexylsulfamic acid |
Molekularformel |
C6H15NO3S |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
hexylsulfamic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-5-6-7-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
YZOHGORKMOMMDA-UHFFFAOYSA-N |
SMILES |
CCCCCCNS(=O)(=O)O |
Kanonische SMILES |
CCCCCCNS(=O)(=O)O |
Andere CAS-Nummern |
18050-00-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



